REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[F:12])=[O:5].CC[C:19](OCC)=[S:20].[C:24]([O:28]Cl)(C)(C)[CH3:25].C(N(CC)CC)C>C(Cl)Cl>[F:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:4]([C:3]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:2]=1[NH:1][C:24](=[O:28])[CH:25]2[S:20][CH3:19])=[O:5]
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=C(C=CC=C2)F)C=CC=C1
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
CCC(=S)OCC
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the temperature below -65° C
|
Type
|
ADDITION
|
Details
|
One hour after addition
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to about 1400 ml
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated
|
Type
|
DISSOLUTION
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Details
|
the residue dissolved in 800 ml methanol containing 60 ml of concentrated hydrochloric acid
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
the crystals were collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from 20% aqueous ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)C=2C=CC=C3C(C(NC23)=O)SC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |